molecular formula C14H20ClN3O B509564 [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine CAS No. 879590-31-5

[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine

Cat. No.: B509564
CAS No.: 879590-31-5
M. Wt: 281.78g/mol
InChI Key: NPERORVDYLGMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine is a useful research compound. Its molecular formula is C14H20ClN3O and its molecular weight is 281.78g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Modification and Medical Applications

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various aliphatic and aromatic amines, leading to amine-treated polymers with increased swelling and thermal stability. These modifications suggest potential for medical applications due to the polymers' enhanced biological activities (Aly & El-Mohdy, 2015).

Antimicrobial Activities

Novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole Moieties were synthesized, showing promising antimicrobial activities against both gram-positive and gram-negative bacterial strains. This indicates the potential use of such compounds in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Anticancer Activities

Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine exhibited moderate cytotoxic activity against prostate cancer cell lines, suggesting a route for synthesizing new anticancer agents (Demirci & Demirbas, 2019).

Chemical Synthesis and Drug Development

The synthesis of new amides in the N-methylpiperazine series, including reactions with 4-chlorobenzoyl chloride, highlighted methodologies for creating compounds that could serve as intermediates in developing pharmacologically active molecules (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Properties

IUPAC Name

1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(15)9-12(13)16/h3-4,9-10H,5-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPERORVDYLGMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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